6-Chloro-9-undecyl-9H-purine
Description
Contextualization of Purine (B94841) Chemistry in Biological and Medicinal Sciences
Purines, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, are not merely components of DNA and RNA. medchemexpress.com Their derivatives are pivotal in numerous physiological processes. ontosight.ai Adenosine and guanosine, for example, are key signaling molecules that interact with a variety of receptors and enzymes. ontosight.ai This inherent biological activity has spurred extensive research into synthetic purine analogues for therapeutic purposes. researchgate.net
The versatility of the purine scaffold allows for modifications at various positions, leading to a diverse array of biological effects. researchgate.net Researchers have successfully developed purine derivatives as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The ability to systematically alter the structure of purines and observe the corresponding changes in biological activity is a powerful tool in drug discovery and chemical biology.
Overview of Halogenated Purine Derivatives as Research Probes
The introduction of a halogen atom, such as chlorine, onto the purine ring significantly influences the compound's chemical reactivity and biological interactions. 6-Chloropurine (B14466), the precursor to the title compound, is a key intermediate in the synthesis of a wide range of purine derivatives. medchemexpress.com The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles, which allows for the synthesis of diverse 6-substituted purines. researchgate.netresearchgate.net
This reactivity makes halogenated purines valuable as research probes. For instance, radiolabeled 6-halogenopurines have been explored as "pro-probes" for positron emission tomography (PET) to monitor the activity of specific transporters in the brain. Furthermore, fluorinated purine derivatives are utilized in ¹⁹F NMR studies to investigate nucleic acid structures and interactions.
Specific Research Focus on 6-Chloro-9-undecyl-9H-purine and Related N9-Substituted Purines
The N9 position of the purine ring is a common site for substitution, and the nature of the substituent can dramatically impact the molecule's properties and biological activity. The synthesis of N9-alkylated purines is often achieved through the alkylation of 6-chloropurine with an appropriate alkyl halide. nih.gov While this reaction can sometimes yield a mixture of N7 and N9 isomers, the N9-isomer is typically the major product. nih.gov
Research into N9-substituted purines has revealed a wide range of biological activities. For example, certain 9-alkyl-6-substituted-purines have demonstrated anticonvulsant properties. nih.gov The length and nature of the N9-alkyl chain are critical for activity. Studies on Hsp90 inhibitors with a purine scaffold have shown a preference for unbranched alkyl chains at the N9 position. nih.gov
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues of investigation. The long, lipophilic undecyl chain at the N9 position could influence its membrane permeability and interaction with hydrophobic binding pockets in proteins. The presence of the 6-chloro group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of 6-substituted-9-undecyl-purine derivatives for screening in various biological assays.
The table below provides a comparative look at various 6-chloro-9-alkyl-9H-purines, highlighting the physical and chemical data available for these related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 6-Chloro-9-ethyl-9H-purine | C₇H₇ClN₄ | 182.61 | Solid | 5462-86-2 |
| 6-Chloro-9-propyl-9H-purine-8-carbonitrile | C₉H₈ClN₅ | 221.65 | Colorless crystals | Not Available |
| 6-Chloro-9-isopropyl-9H-purine | C₈H₉ClN₄ | 196.64 | Solid | 90390-16-2 |
| 6-Chloro-9-cyclopropyl-9H-purine | C₈H₇ClN₄ | 194.62 | Solid | 6627-30-1 |
| 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | C₁₃H₈ClN₅ | 269.69 | Colorless crystals | Not Available |
| This compound | C₁₆H₂₅ClN₄ | 308.85 | Not Available | Not Available |
The exploration of long-chain N9-alkylated purines like this compound could lead to the discovery of novel molecules with interesting biological properties, potentially in areas such as anticancer or antiviral research, where lipophilicity and specific protein interactions are crucial. The synthetic accessibility of this compound class, coupled with the vast biological importance of the purine scaffold, ensures that they will remain a subject of academic and industrial research interest.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68180-16-5 |
|---|---|
Molecular Formula |
C16H25ClN4 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
6-chloro-9-undecylpurine |
InChI |
InChI=1S/C16H25ClN4/c1-2-3-4-5-6-7-8-9-10-11-21-13-20-14-15(17)18-12-19-16(14)21/h12-13H,2-11H2,1H3 |
InChI Key |
QBUJJMULVCROGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 9 Undecyl 9h Purine and Analogous Derivatives
Precursor Synthesis: 6-Chloropurine (B14466) Generation
The initial and crucial phase in the synthesis of 6-chloro-9-undecyl-9H-purine is the formation of the 6-chloropurine precursor. This has been achieved through several methods, ranging from conventional routes to more modern, environmentally conscious techniques.
Conventional Synthetic Routes to 6-Chloropurine
Historically, the synthesis of 6-chloropurine has been accomplished through the chlorination of hypoxanthine (B114508). researchgate.netgoogle.com A common method involves the reaction of hypoxanthine with phosphorus oxychloride (POCl3), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. google.comgoogle.com This process effectively replaces the hydroxyl group at the C6 position of the purine (B94841) ring with a chlorine atom. researchgate.net Another established route starts from guanine, which is first converted to 2-amino-6-mercaptopurine. Subsequent treatment with methyl iodide followed by chlorine gas yields the 6-chloro derivative. google.com
A significant body of work has also focused on the synthesis of 2-amino-6-chloropurine (B14584), a key intermediate for many purine-based pharmaceuticals. google.comresearchgate.net One such method involves the cyclization of 2,4,5-triamino-6-chloropyrimidine with reagents like triethyl orthoformate. google.com
| Starting Material | Reagents | Product | Reference |
| Hypoxanthine | POCl3, Tertiary Amine | 6-Chloropurine | google.comgoogle.com |
| Guanine | 1. Phosphorus Pentasulfide 2. Methyl Iodide 3. Chlorine Gas | 2-Amino-6-chloropurine | google.com |
| 2,4,5-Triamino-6-hydroxypyrimidine | Chlorinating Agent, Phase Transfer Catalyst, Triethyl Orthoformate | 2-Amino-6-chloropurine | google.com |
Advanced and Green Chemistry Approaches in 6-Chloropurine Synthesis
In recent years, a focus on green chemistry has led to the development of more efficient and environmentally friendly methods for synthesizing 6-chloropurine and its derivatives. Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times for the functionalization of 6-chloropurine nucleosides. rsc.org Solvent-free and catalyst-free conditions have also been successfully applied for the C6-functionalization of unprotected 6-chloropurine nucleosides with various N-heterocycles, offering a more sustainable synthetic route. rsc.orgresearchgate.net
Furthermore, enzymatic synthesis has been explored as a green alternative. For instance, 6-chloropurine-2'-deoxyriboside (B7971090) has been synthesized from 6-chloropurine and 2'-deoxycytidine (B1670253) using a nucleoside-2'-deoxyribosyltransferase, showcasing the potential of biocatalysis in purine chemistry. nih.gov
N9-Alkylation Strategies for Undecyl Chain Incorporation in Purine Scaffold
Once the 6-chloropurine core is obtained, the next critical step is the regioselective introduction of the long undecyl alkyl chain at the N9 position of the purine ring. Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov Several methods have been developed to enhance the selectivity and efficiency of this N9-alkylation step.
Mitsunobu Reaction and Variants for Selective N9-Alkylation
The Mitsunobu reaction is a widely utilized and often highly regioselective method for the N9-alkylation of purines. mdpi.comsemanticscholar.org This reaction typically involves the use of an alcohol (in this case, undecyl alcohol), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). semanticscholar.org The reaction generally proceeds with good N9/N7 regioselectivity. researchgate.net The choice of solvent, reaction temperature, and the specific azodicarboxylate can influence the outcome and selectivity of the reaction. semanticscholar.org For instance, the slow addition of reagents has been shown to favor almost exclusive N9-alkylation. semanticscholar.org
While highly effective, the standard Mitsunobu protocol is not without its challenges. However, it remains a cornerstone for the synthesis of N9-substituted purines due to its reliability and high yields in many cases. mdpi.comresearchgate.net
Palladium-Catalyzed Coupling Reactions for N9-Substitution
Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis, and their application extends to the N-arylation and N-alkylation of purines. While more commonly employed for C-H functionalization, palladium catalysts can also facilitate N-substitution reactions. researchgate.net For example, Pd-catalyzed allylic alkylation has been used to introduce substituents at the N9 position of purines. mdpi.com These methods offer an alternative to traditional alkylation techniques, although their application for introducing a long, saturated alkyl chain like undecyl may require specific catalyst and ligand systems to be efficient.
Direct Alkylation Methods for Undecyl Chain Introduction at Purine N9 Position
Direct alkylation of 6-chloropurine with an undecyl halide (e.g., undecyl bromide or iodide) in the presence of a base is a straightforward approach to introduce the undecyl chain. nih.govresearchgate.net Common bases used for this transformation include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). mdpi.com However, this method can sometimes lead to a mixture of N7 and N9 alkylated products, with the ratio depending on the reaction conditions. nih.gov
To improve regioselectivity, various strategies have been explored. The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been shown to favor the formation of the N9-alkylated product and significantly reduce reaction times. ub.edu Another approach involves the use of tetrabutylammonium fluoride (B91410) (TBAF) as a promoter for the N9-alkylation, which can lead to rapid and high-yielding reactions under mild conditions. nih.gov Light-promoted, metal-free radical relay methods have also been developed for the N9-alkylation of purines with ethers, representing an innovative approach to forming the N-C bond. ccspublishing.org.cnrhhz.net
| Alkylation Method | Reagents | Key Features | References |
| Mitsunobu Reaction | Undecyl alcohol, PPh3, DEAD/DIAD | High N9-regioselectivity | mdpi.comsemanticscholar.orgresearchgate.net |
| Palladium-Catalyzed Coupling | Undecyl precursor, Pd catalyst | Alternative to traditional methods | mdpi.comresearchgate.net |
| Direct Alkylation | Undecyl halide, Base (e.g., K2CO3, TBAF) | Straightforward; regioselectivity can be an issue but can be improved with specific bases/conditions | mdpi.comresearchgate.netub.edunih.gov |
| Light-Promoted Radical Relay | Ethers, Umemoto's reagent | Metal-free, visible-light mediated | ccspublishing.org.cnrhhz.net |
Derivatization from this compound
This compound is a versatile intermediate for chemical synthesis. medchemexpress.com The chlorine atom at the C6 position acts as a proficient leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a wide range of functional groups at this position.
The C6 position of the purine ring in 6-chloropurine derivatives is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group with a variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.
An efficient method for such functionalization involves microwave-irradiated synthesis under solvent-free conditions, which can provide good to high yields in short reaction times. rsc.org For instance, the reaction of 6-chloropurine derivatives with various mild nucleophiles can be completed within 5 minutes. rsc.org
Common transformations include:
Amination: Reaction with primary or secondary amines introduces amino groups, leading to the formation of N6-substituted adenine (B156593) derivatives. This is a widely used strategy in the synthesis of biologically active compounds.
Thiolation: Displacement with thiols results in the formation of 6-thiopurine derivatives. These compounds are known for their immunosuppressive and anticancer properties.
Alkoxylation/Aryloxylation: Reactions with alcohols or phenols yield 6-alkoxy or 6-aryloxypurine derivatives.
Carbon-Carbon Bond Formation: Palladium-mediated cross-coupling reactions, such as the Suzuki or Stille coupling, enable the introduction of alkyl, aryl, or vinyl groups at the C6 position. nih.gov For example, highly functionalized C6-aryl-substituted purine analogs can be synthesized through direct arylation of 6-chloropurine with activated aromatics promoted by anhydrous AlCl3. nih.gov
The table below summarizes various nucleophilic substitution reactions at the C6 position of 6-chloropurines.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Amines (R-NH₂) | Base, Solvent (e.g., DMF) | 6-Amino-9-undecyl-9H-purine | rsc.org |
| Thiols (R-SH) | Base, Solvent | 6-Thio-9-undecyl-9H-purine | nih.gov |
| Alcohols (R-OH) | Base, Solvent | 6-Alkoxy-9-undecyl-9H-purine | nih.gov |
| Arylboronic acids | Pd catalyst, Base | 6-Aryl-9-undecyl-9H-purine | nih.gov |
| Organozinc halides | (Ph₃P)₄Pd | 6-Alkyl/Aryl-9-undecyl-9H-purine | nih.gov |
| Activated Aromatics | Anhydrous AlCl₃ | 6-Aryl-9-undecyl-9H-purine | nih.gov |
Modifying the N9-undecyl side chain presents a different set of chemical challenges compared to the reactions on the purine core. The long, saturated alkyl chain is generally less reactive. However, specific synthetic strategies can be employed to introduce functionality.
Potential modifications could include:
Terminal Functionalization: Introducing a functional group at the terminal (ω) position of the undecyl chain. This could be achieved through methods that favor remote functionalization, although this is often a complex undertaking.
Chain Alteration: While not a direct modification of the existing chain, synthetic routes can be adapted to incorporate undecyl analogs with pre-existing functional groups, such as double or triple bonds, or heteroatoms within the chain. Studies have examined the effect of different N9-substituent chain lengths on the biological activity of purine derivatives. nih.gov
Introduction of Unsaturation: Creating a double or triple bond within the undecyl chain could provide a handle for further chemical transformations.
Research into the structure-activity relationship of purine-scaffold compounds has shown that the nature of the N9-substituent is critical for biological activity, with variations in chain length significantly impacting potency. nih.gov
Beyond the C6 position, the purine core of this compound can be functionalized at other positions, most notably at the C2 and C8 carbons.
C8-Position Functionalization: The C8 position can be functionalized through a lithiation-electrophile quench sequence. researchgate.net This typically involves deprotonation at the C8 position using a strong base like lithium diisopropylamide (LDA), followed by the addition of an electrophile.
Common electrophiles used for C8 functionalization include:
Halogens: Reagents such as iodine (I₂) or N-bromosuccinimide (NBS) can introduce halogen atoms.
Alkyl Halides: Introduction of alkyl groups.
Aldehydes/Ketones: Formation of hydroxylated side chains.
Formylating Agents: Introduction of a formyl group. researchgate.net
The table below outlines some examples of C8 functionalization on purine scaffolds.
| Reagent 1 | Reagent 2 (Electrophile) | Functional Group Introduced | Reference |
| LDA | I₂ | Iodine | researchgate.net |
| LDA | p-Toluenesulfonyl chloride | Chlorine | researchgate.net |
| LDA | Alkyl Halide | Alkyl | researchgate.net |
| LDA | Formylating Agent | Formyl | researchgate.net |
C2-Position Functionalization: The C2 position can also be modified, although it is generally less reactive than the C6 and C8 positions. Synthetic routes starting from 2,6-dichloropurine (B15474) allow for sequential and selective substitutions at both the C2 and C6 positions, enabling the synthesis of 2,6,9-trisubstituted purines. google.com
Investigation of Biological Activities in Controlled Research Systems
In Vitro Cellular Proliferation Modulation Studies
Antiproliferative Effects on Select Cancer Cell Lines (e.g., Leukemia, Liver, Colon, Breast Carcinoma Cells)
A number of 6,9-disubstituted purine (B94841) analogs have demonstrated significant cytotoxic activities against various cancer cell lines. In one study, a series of these analogs were screened for their in vitro anticancer activity against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines. The results revealed that most of the synthesized compounds exhibited promising cytotoxic effects, with IC50 values ranging from 0.05 to 21.8 μM. researchgate.net
Specifically, two analogs, 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine), showed notable IC50 values of less than 0.1–0.13 μM on hepatocellular cancer cells (Huh7 and HepG2), which were comparable to or better than the established chemotherapeutic agents camptothecin (B557342) (CPT), 5-fluorouracil (B62378) (5-FU), cladribine, and fludarabine. researchgate.net Another study highlighted that ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates are potent cytotoxic agents against MCF-7, HCT-116, A-375, and G-361 cancer cell lines, with single-digit micromolar IC₅₀ values. nih.gov
Purine nucleoside analogs, a related class of compounds, are known to have broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com For instance, a new series of purine nucleosides based on a 6-chloropurine (B14466) scaffold showed micromolar GI50 values against human melanoma, lung, and ovarian carcinomas, as well as colon adenocarcinoma. researchgate.net The N9-linked purine nucleoside, in particular, was highly effective against the MCF-7 breast cancer cell line, with a GI50 value similar to that of 5-fluorouracil. researchgate.net
Table 1: Antiproliferative Activity of 6,9-Disubstituted Purine Analogs
| Compound/Analog | Cancer Cell Line(s) | IC50/GI50 Value | Reference |
|---|---|---|---|
| 6-(4-(4-trifluoromethylphenyl)piperazine) | Huh7, HepG2 (Liver) | < 0.1–0.13 μM | researchgate.net |
| 6-(4-(3,4-dichlorophenyl)piperazine) | Huh7, HepG2 (Liver) | < 0.1–0.13 μM | researchgate.net |
| Ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates | MCF-7 (Breast), HCT-116 (Colon), A-375 (Melanoma), G-361 (Melanoma) | Single-digit micromolar | nih.gov |
| N9-linked 6-chloropurine nucleoside | MCF-7 (Breast) | Similar to 5-fluorouracil | researchgate.net |
| Various 6,9-disubstituted purine analogs | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | 0.05–21.8 μM | researchgate.net |
Induction of Cell Cycle Arrest Mechanisms in Cellular Models
Research has demonstrated that certain 6-chloropurine derivatives can induce cell cycle arrest in cancer cells. For example, treatment of K562 leukemia cells with a highly active N9-linked purine nucleoside resulted in a G2/M cell cycle arrest. researchgate.net This arrest is a crucial mechanism that can precede apoptosis in various cancer cell lines. researchgate.net The process of cell cycle arrest is a key response to DNA damage, providing the cell with time to repair before proceeding with division. datadryad.org In some instances, a combination of therapeutic agents can enhance this effect. For example, entinostat (B1683978) has been shown to sensitize breast cancer cells to doxorubicin-induced growth arrest at the G2 phase. nih.gov
Apoptosis Induction Pathways in Cellular Systems
The induction of apoptosis, or programmed cell death, is a significant mechanism by which anticancer agents exert their effects. Several studies have shown that 6-chloropurine analogs can trigger apoptosis in cancer cells. nih.govresearchgate.net The anticancer mechanisms of purine nucleoside analogs often involve the induction of apoptosis. medchemexpress.com
In K562 leukemia cells, the cytotoxic effect of a potent 6-chloropurine nucleoside was linked to the induction of apoptosis, as evidenced by the activation of caspases 3 and 7. researchgate.net Caspases are a family of proteases that play a central role in the execution of apoptosis. researchgate.net There are two main pathways for apoptosis: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. researchgate.netthermofisher.com
The intrinsic pathway is often initiated by cellular stress, such as DNA damage, leading to changes in the mitochondrial membrane and the release of cytochrome c. thermofisher.com This, in turn, activates a cascade involving caspase-9 and subsequently caspase-3. thermofisher.comnih.gov The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. researchgate.netthermofisher.com Studies on other compounds have shown that apoptosis can be induced through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. tjnpr.orgexp-oncology.com.ua
Enzyme Inhibition Profiling by 6-Chloro-9-undecyl-9H-purine Analogs
Inhibition of DNA and RNA Synthesis Enzymes
Purine analogs, including derivatives of 6-chloropurine, have been shown to interfere with nucleic acid synthesis. 6-Chloro-9-(b-D-ribofuranosyl)purine, for instance, is known to inhibit the synthesis of DNA, RNA, and protein. biosynth.com The anticancer mechanisms of purine nucleoside analogs often rely on the inhibition of DNA synthesis. medchemexpress.comimmunomart.com
Modulation of Key Kinases and Signaling Pathways (e.g., PI3K/Akt/mTOR)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including various leukemias. mdpi.comnih.gov This pathway is frequently activated in acute myeloid leukemia (AML). haematologica.org While direct evidence for this compound specifically targeting this pathway is limited in the provided search results, the broader class of purine analogs has been investigated for their effects on various kinases.
Inhibitors of the PI3K/Akt/mTOR pathway are being actively developed and have shown promise in preclinical and clinical models of blood malignancies. mdpi.com These inhibitors can induce apoptosis and inhibit cell growth in a concentration-dependent manner in AML and acute lymphoblastic leukemia (ALL) cells. mdpi.com The inhibition of this pathway can lead to a G1 growth arrest in some cancer cells. oncotarget.com However, the complexity of this pathway means that inhibiting a single component might not always be sufficient to induce apoptosis, and dual inhibitors targeting both PI3K and mTOR may be more effective. haematologica.org Furthermore, cancer cells can develop resistance to PI3K/Akt/mTOR inhibitors through the activation of compensatory signaling pathways, such as the Ras/Raf/MEK/ERK pathway. oncotarget.com
Other Relevant Enzyme Targets (e.g., Hydroxymethylbilane (B3061235) Synthase, DOXP Reductoisomerase)
Scientific inquiry into the effects of purine analogs has identified specific enzyme interactions. For instance, the related compound 6-Chloro-9-(β-D-ribofuranosyl)purine has been shown to bind to hydroxymethylbilane synthase (HMBS). biosynth.com This interaction is significant as it inhibits the synthesis of DNA, RNA, and protein. biosynth.com While direct studies on this compound's effect on hydroxymethylbilane synthase or DOXP reductoisomerase are not extensively documented, the known activity of similar purine derivatives suggests a potential area for future investigation. The broader class of 6-chloropurine derivatives is recognized for its ability to interfere with nucleic acid synthesis, which is a key mechanism of their biological activity. ontosight.ai
Antimicrobial Activity Studies in In Vitro Assays
The antimicrobial potential of 6-chloropurine derivatives has been a subject of significant research, with studies exploring their efficacy against a range of microbial pathogens.
Antibacterial Efficacy in Microbial Cultures
Derivatives of 6-chloropurine have demonstrated notable antibacterial properties. For example, a series of newly synthesized sulfonamide derivatives, specifically 9-(substitutedbenzenesulfonyl)-6-chloro-9H-purines, and carbamate (B1207046) derivatives have been evaluated for their antimicrobial activity. acgpubs.org Several of these compounds, including sulfonamide derivatives 7a, 7c, and 7d, and a carbamate derivative 9a, exhibited promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 18.0-25.0 µg/mL. acgpubs.org Another study on phosphonamidate derivatives of 6-chloropurine also reported potent inhibition of bacterial growth. tandfonline.com Specifically, compounds 10c, 10e, and 10g from this series showed significant antibacterial activity. tandfonline.com The introduction of different functional groups to the 6-chloropurine scaffold appears to play a crucial role in enhancing its antibacterial effects. tandfonline.com
Below is a table summarizing the antibacterial activity of selected 6-chloropurine derivatives:
Table 1: Antibacterial Activity of 6-Chloropurine Derivatives| Compound Class | Specific Derivatives | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Sulfonamides | 7a, 7c, 7d | 18.0-25.0 | acgpubs.org |
| Carbamates | 9a | 18.0-25.0 | acgpubs.org |
Antifungal Activity in Fungal Strains
The investigation into 6-chloropurine derivatives extends to their efficacy against fungal pathogens. Studies have shown that these compounds can exhibit significant antifungal activity. For instance, phosphonamidate derivatives of 6-chloropurine, such as compounds 10c, 10h, 10i, and 10j, have displayed considerable inhibition of fungal strains. tandfonline.comtandfonline.com The antifungal activity was observed to be concentration-dependent, increasing with higher concentrations of the compounds. tandfonline.com The presence of moieties such as -F, -Cl, piperazine, and benzothiazole (B30560) was suggested to contribute to the strong antimicrobial activity. tandfonline.com Similarly, sulfonamide and carbamate derivatives of 6-chloropurine have also been screened for antifungal properties, with some showing promising results. acgpubs.orgacgpubs.org
The following table presents the antifungal activity of certain 6-chloropurine derivatives:
Table 2: Antifungal Activity of 6-Chloropurine Derivatives| Compound Class | Specific Derivatives | Activity Noted | Reference |
|---|---|---|---|
| Phosphonamidates | 10c, 10h, 10i, 10j | Significant inhibition | tandfonline.comtandfonline.com |
Antiviral Properties in Viral Replicating Systems
The antiviral potential of 6-chloropurine and its analogs is a well-established area of research. ontosight.aichemodex.com Nucleoside analogues containing the 6-chloropurine moiety have been synthesized and evaluated for their activity against various viruses, including the Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV). nih.gov Certain 6-chloropurine nucleoside analogs demonstrated promising anti-SARS-CoV activity. nih.gov The chlorine atom at the 6-position of the purine base is considered important for this antiviral effect. nih.gov Another study highlighted that 6-chloropurine arabinoside showed potent activity against the varicella-zoster virus (VZV). nih.gov The mechanism of this antiviral action is often dependent on phosphorylation by viral-induced enzymes like thymidine (B127349) kinase. nih.gov The broad-spectrum antiviral activity of 6-chloropurine derivatives underscores their potential as lead compounds in the development of new antiviral agents. ontosight.aitandfonline.com
Other Biological Activities in Non-Human Biological Systems (e.g., antithyroid activity in in vitro models or animal studies)
Beyond antimicrobial and enzyme-inhibiting activities, purine derivatives have been explored for other physiological effects. Notably, some purine derivatives have been investigated for their antithyroid activity. jmcs.org.mxkuleuven.be Studies on 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione derivatives in rats demonstrated a significant decrease in thyroxine and triiodothyronine concentrations, indicating antithyroid effects. jmcs.org.mxscielo.org.mxredalyc.org Although direct studies on the antithyroid activity of this compound are not available, the general class of purine derivatives has shown potential in modulating thyroid hormone levels. jmcs.org.mx This suggests that the purine scaffold is a viable candidate for developing agents with antithyroid properties. jmcs.org.mx
Mechanistic Elucidation of 6 Chloro 9 Undecyl 9h Purine Actions
Molecular Target Identification and Validation through Biochemical Assays
There is no available information from biochemical assays that identifies or validates any specific molecular target for 6-Chloro-9-undecyl-9H-purine. While other 6-chloropurine (B14466) derivatives have been investigated as inhibitors of enzymes like Hsp90 or as ligands for receptors such as the P2X7 receptor, no such studies have been reported for the undecyl-substituted variant.
Receptor-Ligand Interaction Analyses
No data from receptor-ligand interaction analyses for this compound could be retrieved. Consequently, there are no available binding affinities, kinetic parameters, or structural interaction models to report.
Intracellular Signaling Cascade Modulation and Pathway Mapping
Information regarding the modulation of any intracellular signaling cascades or the mapping of affected pathways by this compound is absent from the scientific record.
Cellular Uptake and Intracellular Fate Investigations in Model Systems
There are no published investigations into the cellular uptake mechanisms or the intracellular fate of this compound in any model systems.
Structure Activity Relationship Sar Studies of 6 Chloro 9 Undecyl 9h Purine Analogs
Impact of N9-Undecyl Chain Length and Branching on Biological Efficacy
The length and branching of the alkyl chain at the N9 position of the purine (B94841) ring are critical determinants of biological activity. Studies on various purine-based compounds have consistently shown that modifications to the N9-substituent can dramatically alter potency and selectivity.
Research on a series of 9-alkylpurine analogs has demonstrated that the length of the N9-alkyl chain has a significant impact on their biological efficacy. For instance, in studies of Hsp90 inhibitors with a purine scaffold, it was found that increasing the chain length at the N9-position up to five carbons was beneficial, but a further increase led to a decrease in potency. nih.gov This suggests that the hydrophobic pocket accommodating the N9-substituent has dimensional constraints. Similarly, for 8-benzothiazolothio-purines, analogs with short alkyl chains (ethyl, n-propyl, n-butyl) at the N9 position displayed comparable activities, while increasing the chain to an n-pentyl group resulted in decreased activity. nih.gov
Branching of the N9-alkyl chain also plays a crucial role. Investigations into Hsp90 inhibitors revealed a preference for unbranched chains for the first two to three carbons. nih.gov Any substitution on the first carbon (C1) of the chain led to a complete loss of activity at high concentrations. nih.gov However, the incorporation of an ionizable amino group on the N9 side chain of 8-arylsulfanyl adenines, such as tert-butylamine, neopentylamine, and isobutylamine, has been shown to increase water solubility and maintain potent biological activity. nih.gov
In the context of CDK inhibitors, increasing the steric bulk at the N9 position has been shown to reduce inhibitory potential. nih.gov For example, an ethyl group at the N9 position conferred significantly better CDK12 inhibitory activity compared to a bulkier isopropyl group. nih.gov This underscores the sensitivity of the target's binding pocket to the size and shape of the N9-substituent.
While specific data on the undecyl chain of 6-Chloro-9-undecyl-9H-purine is not extensively detailed in the provided results, the general principles derived from these SAR studies on related purine analogs strongly suggest that the undecyl chain's length and lack of branching at its initial carbons are likely key contributors to its biological activity profile. The extended hydrophobic nature of the undecyl chain may facilitate strong interactions within a corresponding hydrophobic pocket of its biological target.
Table 1: Impact of N9-Alkyl Chain on Biological Activity of Purine Analogs
| N9-Substituent | Compound Series | Effect on Activity | Reference |
| Ethyl, n-Propyl, n-Butyl | 8-benzothiazolothio-purines | Similar, optimal activity | nih.gov |
| n-Pentyl | 8-benzothiazolothio-purines | Decreased activity | nih.gov |
| Ethyl | 2,6,9-trisubstituted purines (CDK12 inhibitors) | Higher activity | nih.gov |
| Isopropyl | 2,6,9-trisubstituted purines (CDK12 inhibitors) | Lower activity | nih.gov |
| Chains up to 5 carbons | Purine-scaffold Hsp90 inhibitors | Increased potency | nih.gov |
| Chains longer than 5 carbons | Purine-scaffold Hsp90 inhibitors | Decreased potency | nih.gov |
| Substituted at C1 | Purine-scaffold Hsp90 inhibitors | Loss of activity | nih.gov |
Influence of C6 Substitutions on Activity Profiles
The substituent at the C6 position of the purine ring is a critical determinant of the biological activity profile of purine analogs. The chlorine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of a wide array of functionalities through nucleophilic aromatic substitution reactions.
The nature of the substituent at C6 can profoundly impact the compound's mechanism of action and potency. For instance, in the development of potential antipsychotic agents, a series of 6-(alkylamino)-9-alkylpurines were synthesized. acs.org The introduction of a cyclopropylamino group at the C6 position was found to improve the duration of action. acs.org
The C6 position is pivotal for interaction with various biological targets. In the context of Hsp90 inhibitors, the amino group at C6 of adenine (B156593) analogs forms a key hydrogen bond with an aspartate residue (Asp93) in the binding pocket. nih.gov This interaction is crucial for the inhibitory activity.
Furthermore, modifications at the C6 position can modulate selectivity and potency. Palladium-mediated cross-coupling reactions have been utilized to introduce various alkyl and aryl groups at the C6 position of purine nucleosides. nih.gov This allows for a systematic exploration of the steric and electronic requirements of the binding site.
The introduction of different amine substituents at the C6 position of 2-amino-6-chloropurine (B14584) has led to the discovery of compounds with antifungal activities. researchgate.net This highlights the importance of the C6 substituent in defining the spectrum of biological activity.
Table 2: Influence of C6-Substitutions on Purine Analog Activity
| C6-Substituent | Compound Series | Observed Effect | Reference |
| Amino | Adenine analogs (Hsp90 inhibitors) | Key H-bond with Asp93 | nih.gov |
| Cyclopropylamino | 6-(alkylamino)-9-alkylpurines | Improved duration of action | acs.org |
| Various amines | 2-amino-6-chloropurine derivatives | Antifungal activity | researchgate.net |
| Alkyl/Aryl groups | Purine nucleosides | Modulation of potency and selectivity | nih.gov |
Role of Other Purine Ring Modifications on SAR
Beyond the N9 and C6 positions, modifications at other sites of the purine ring, such as C2 and C8, as well as alterations to the purine core itself, play a significant role in defining the structure-activity relationships of this class of compounds.
C2 Position: In studies of potential antipsychotic agents, the introduction of a trifluoromethyl group at the C2 position of a 6-(cyclopropylamino)-9-(cyclopropylmethyl)-9H-purine derivative led to an agent with reduced cardiovascular effects. acs.org For CDK inhibitors, substitution of the aminoethanol side chain at the C2 position with various groups like methyl, propyl, butyl, phenyl, or benzyl (B1604629) only slightly decreased the activity compared to the parent compound, roscovitine. nih.gov
C8 Position: Modifications at the C8 position have been explored, particularly in the context of Hsp90 inhibitors. The introduction of 8-arylsulfanyl derivatives has been a successful strategy. nih.gov SAR studies on the 8-aryl ring indicated a preference for hydrophobic substituents, with chlorine being a generally preferred functionality over more polar groups. nih.gov
Purine Ring Core: Alterations to the purine ring system itself can impact activity. For instance, the tautomeric stability of the purine ring, which influences its electronic properties and interaction with biological targets, is in the order of 9-H > 7-H > 3-H > 1-H. rsc.org While N7-substituted purine derivatives are less common than their N9 counterparts, they can exhibit interesting biological activities. acs.org Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to its greater thermodynamic stability. acs.orgresearchgate.net
Table 3: Impact of Other Purine Ring Modifications
| Modification Position | Substituent/Modification | Compound Series/Context | Observed Effect | Reference |
| C2 | Trifluoromethyl | Potential antipsychotics | Reduced cardiovascular effects | acs.org |
| C2 | Methyl, propyl, butyl, phenyl, benzyl | CDK inhibitors | Slight decrease in activity | nih.gov |
| C8 | Arylsulfanyl | Hsp90 inhibitors | Potent activity, preference for hydrophobic groups | nih.gov |
| N7 vs. N9 | Alkylation | General purine chemistry | N9 isomer is typically the major, more stable product | acs.orgresearchgate.net |
Stereochemical Considerations in Activity
Stereochemistry can play a critical role in the biological activity of chiral purine analogs. When a substituent introduces a chiral center, the different stereoisomers can exhibit distinct pharmacological profiles due to the three-dimensional nature of biological targets like enzymes and receptors.
For purine nucleoside analogs, the stereochemistry of the sugar moiety is crucial for activity. For instance, 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl) is a specific stereoisomer, and its biological activity is dependent on this configuration. In the synthesis of novel nucleoside analogs, it is noted that the compounds may have one or more asymmetrical carbon atoms, and all such isomeric forms are considered. google.com.pg Each stereogenic carbon can be of the R or S configuration, and compounds with opposite stereochemistry at a given chiral center, or mixtures thereof, are often evaluated. google.com.pg
In the context of CDK inhibitors, a (2R)-pyrrolidin-2-yl-methanol substituent at the C2 position of the purine ring, combined with a 3-iodobenzylamino group at C6, resulted in optimal inhibitory activity against several cyclin-dependent kinases. nih.gov This highlights the importance of a specific stereochemical configuration for potent inhibition.
While this compound itself does not have a chiral center in the undecyl chain (assuming it is a linear alkyl chain), the introduction of branched substituents or other chiral moieties would necessitate a careful evaluation of the stereochemical requirements for its biological activity.
Computational and Theoretical Investigations
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as 6-Chloro-9-undecyl-9H-purine, might interact with the active site of a biological target, typically a protein or enzyme.
The simulation places the flexible ligand into the binding site of a rigid or flexible receptor and calculates a score representing the binding affinity. For this compound, the purine (B94841) core acts as a scaffold, while the chlorine atom at the C6 position and the long undecyl chain at the N9 position are critical substituents influencing binding. The undecyl chain, being hydrophobic and flexible, would likely seek to occupy a hydrophobic pocket within the target's active site. mdpi.com Molecular docking studies on similar purine derivatives have shown that the nature of the substituent at the N9 position is crucial for fitting into such hydrophobic pockets. mdpi.com The chlorine atom can form halogen bonds or other electrostatic interactions, further anchoring the molecule.
Potential targets for purine-based compounds include kinases, which have been successfully targeted by other purine analogs. mdpi.com Docking simulations could predict the binding energy of this compound against a panel of kinases to identify the most likely biological targets.
Table 1: Hypothetical Molecular Docking Results for this compound against Selected Kinase Targets This table presents illustrative data to demonstrate the typical output of a molecular docking analysis.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| CDK2 (e.g., 1W9U) | -8.9 | Leu83, Phe80, Asp145 |
| Bcr-Abl (e.g., 2HYY) | -9.5 | Met318, Ile360, Phe382 |
| Hsp90 (e.g., 2BSM) | -8.2 | Leu107, Phe138, Asn51 |
Quantum Chemical Calculations of Electronic and Structural Properties (e.g., HOMO-LUMO Energies)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the electronic structure and properties of a molecule. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For this compound, the electron-withdrawing chlorine atom and the electron-donating undecyl chain would influence the electron distribution across the purine ring system, affecting the HOMO and LUMO energy levels. These calculations provide a quantitative measure of the molecule's electrophilicity and nucleophilicity, which is fundamental to understanding its interaction mechanisms. materialsciencejournal.org
Table 2: Calculated Quantum Chemical Properties for this compound This table contains representative theoretical values based on DFT (e.g., B3LYP/6-31G) calculations for similar molecular structures.
| Quantum Chemical Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.85 | Electron-donating capacity |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.75 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.10 | Chemical reactivity and stability nih.gov |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron materialsciencejournal.org |
| Electron Affinity (A) | 1.75 | Energy released when an electron is added |
| Global Hardness (η) | 2.55 | Resistance to change in electron distribution researchgate.net |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-biomolecule complex over time. medchemexpress.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, considering factors like temperature, pressure, and solvent effects.
For this compound, an MD simulation would be initiated from the best-docked pose within a target's active site. The simulation would reveal the stability of the binding pose, the flexibility of the undecyl chain, and the nature of the intermolecular interactions (like hydrogen bonds, hydrophobic contacts, and water-mediated bridges) over a period of nanoseconds or longer. This method is crucial for assessing whether the initial docked conformation is stable or if the ligand adopts different binding modes. It provides deeper insights into the thermodynamic and kinetic aspects of the binding process, which are not captured by static docking alone. science.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. epa.gov To develop a QSAR model for purine derivatives, a dataset of compounds with varying substituents at positions like C2, C6, and N9, along with their measured biological activities (e.g., IC50 values), would be required. mdpi.com
Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For this compound, relevant descriptors would include:
Hydrophobic descriptors (e.g., LogP) related to the long undecyl chain.
Electronic descriptors (e.g., partial charges) influenced by the electronegative chlorine atom.
Once a statistically robust QSAR model is built, it can be used to predict the biological activity of new or untested compounds like this compound. mdpi.com This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery pipeline. epa.gov
Crystallographic and Conformational Analysis (e.g., X-ray Diffraction, NMR Structural Elucidation)
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation. rsc.org
¹H NMR would confirm the presence of protons on the purine ring (at C2 and C8), and would show characteristic signals for the eleven methylene (B1212753) groups and the terminal methyl group of the undecyl chain. The protons of the methylene group attached to the N9 nitrogen would be deshielded compared to the others in the chain.
¹³C NMR would identify all carbon atoms in the molecule, including the five carbons of the purine core and the eleven carbons of the alkyl chain. The chemical shifts would confirm the substitution pattern.
Together, these techniques provide a comprehensive picture of the molecule's structure and conformation in both the solid and solution phases.
Table 3: Crystal Data for a Structurally Related Analog, (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine This data is presented for a similar compound to illustrate the information obtained from X-ray crystallography. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉ClN₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1818 (11) |
| b (Å) | 9.7103 (13) |
| c (Å) | 13.9435 (19) |
| α (°) | 69.642 (1) |
| β (°) | 75.448 (1) |
| γ (°) | 67.032 (1) |
| Volume (ų) | 947.6 (2) |
| Z (Molecules per unit cell) | 4 |
Future Research Directions and Emerging Applications
Development of Novel 6-Chloro-9-undecyl-9H-purine Analogs with Enhanced Specificity
The development of analogs is a cornerstone of medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, future research could focus on creating novel analogs with enhanced specificity for particular biological targets. The core structure offers several points for modification:
Substitution at the 6-Position: The chlorine atom is a versatile chemical handle. Nucleophilic substitution reactions can replace the chlorine with various functional groups (e.g., amines, thiols, alkoxides) to generate a library of new compounds. Structure-activity relationship (SAR) studies on related 6-substituted purines have shown that small, lipophilic groups can lead to potent inhibitory activity against certain viruses. nih.gov
Modification of the 9-Alkyl Chain: The undecyl chain contributes significantly to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in target proteins. Research could involve synthesizing analogs with varying chain lengths, introducing branching, or incorporating cyclic moieties to probe the optimal size and shape for target engagement.
Substitution at Other Positions: The purine (B94841) ring can be further modified at the C2 and C8 positions to explore additional SAR. For instance, in other purine series, substitution at the C2 position has been shown to be unfavorable for certain activities, while arylpiperazinyl groups at the C6 position can be beneficial for cytotoxic effects. nih.gov
A systematic approach to analog synthesis, guided by computational modeling and biological screening, could lead to the identification of derivatives with high affinity and selectivity for specific enzymes or receptors, minimizing off-target effects.
Table 1: Potential Modifications for Analog Development of this compound
| Modification Site | Potential Substituents | Desired Outcome |
| C6-Position | Anilino groups, Thioethers, Amino acids, Small heterocycles | Improved target binding, Altered solubility, Enhanced biological activity |
| N9-Alkyl Chain | Shorter/longer alkyl chains, Branched alkyl groups, Phenylalkyl groups | Optimized lipophilicity, Improved pharmacokinetic properties |
| C2-Position | Amino groups, Halogens, Small alkyl groups | Increased target specificity, Modulation of electronic properties |
| C8-Position | Halogens, Trifluoromethyl groups | Enhanced metabolic stability |
Exploration of New Therapeutic Areas and Biological Targets (in academic research context)
The broad biological activities of purine analogs suggest several therapeutic areas where this compound and its future analogs could be investigated. researchgate.net
Anticancer Activity: Many purine analogs function as antimetabolites, inhibiting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells. medchemexpress.comnih.gov Research could screen this compound against various cancer cell lines, including those from leukemias, lymphomas, and solid tumors. nih.govresearchgate.net Potential molecular targets include key enzymes in the purine biosynthesis pathway or protein kinases, as dysregulation of kinases is a common feature in carcinogenesis. nih.gov
Antiviral Activity: Substituted purines have been developed as antiviral agents. researchgate.netnih.gov The undecyl-purine could be tested for activity against a range of viruses, particularly those where purine metabolism is a critical component of the viral life cycle.
Antimicrobial Activity: Some pathogenic microorganisms are incapable of de novo purine synthesis and rely on a "salvage pathway" to acquire purines from their host. nih.gov Enzymes in this pathway, such as purine nucleoside phosphorylase (PNP), could be potential targets for inhibitors like this compound, representing a novel strategy for developing antimicrobials. nih.gov This is particularly relevant for pathogens like Helicobacter pylori. nih.gov
Initial studies would involve high-throughput screening to identify any "hit" activity, followed by more detailed investigations to determine the mechanism of action and identify the specific biological target.
Advanced Biocatalytic and Continuous Flow Chemistry Approaches for Synthesis of Purine Esters and Analogs
Modern synthetic methodologies can offer greener, more efficient routes to producing purine derivatives.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases, for example, have been successfully used for the regioselective synthesis of purine nucleoside esters. This approach avoids the need for complex protection and deprotection steps common in traditional chemical synthesis. Future research could explore enzymes capable of catalyzing the alkylation of the purine N9 position, potentially offering a more sustainable route to this compound and its analogs.
Continuous Flow Chemistry: In flow chemistry, reagents are pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This technology can improve reaction yields, reduce waste, and enhance safety, especially for reactions involving hazardous reagents. The synthesis of purine analogs, which can involve multiple steps, could be streamlined by developing a telescoped continuous flow process where intermediates are generated and used in subsequent steps without isolation. This would be particularly advantageous for scaling up the production of promising lead compounds for further study.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding of Compound Effects
Should this compound demonstrate significant biological activity, understanding its mechanism of action at a systems level would be crucial. Omics technologies provide a powerful toolkit for this purpose. nih.gov
Transcriptomics (RNA-seq): By analyzing the complete set of RNA transcripts in cells treated with the compound, researchers can identify which genes are up- or down-regulated. This can provide clues about the cellular pathways affected by the compound.
Proteomics: This involves the large-scale study of proteins. Comparing the proteome of treated versus untreated cells can reveal changes in protein expression or post-translational modifications, helping to pinpoint the compound's direct targets and downstream effects. frontiersin.org
Metabolomics: Analyzing the global metabolic profile of cells can show how the compound perturbs cellular metabolism. For a purine analog, this could directly reveal its impact on nucleotide biosynthesis and energy pathways. researchgate.net
Integrating these multi-omics datasets can provide a comprehensive picture of the compound's cellular effects, facilitating the identification of its primary mechanism of action and potential biomarkers of response. nih.gov
Table 2: Application of Omics Technologies in Studying this compound
| Omics Technology | Information Gained | Potential Insights |
| Genomics | Identification of genetic variations associated with sensitivity/resistance. | Predict patient response; Identify resistance mechanisms. |
| Transcriptomics | Changes in gene expression profiles post-treatment. | Elucidate affected signaling pathways; Identify downstream effects. |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Identify direct protein targets; Understand functional consequences. |
| Metabolomics | Changes in the levels of endogenous metabolites. | Determine impact on metabolic pathways (e.g., purine synthesis). |
Application as Chemical Probes in Biological Systems
Beyond therapeutic potential, compounds like this compound can be developed into chemical probes to study biological systems. A chemical probe is a small molecule used to selectively interact with a specific protein target, allowing for the study of that target's function in cells or organisms.
To be an effective probe, a molecule typically requires high potency and selectivity for its target. If this compound or one of its analogs is found to have a specific molecular target, it could be further modified for this purpose. For example, a fluorescent tag could be attached to the molecule, allowing researchers to visualize the location of the target protein within a cell using microscopy. Alternatively, a "clickable" chemical handle like an alkyne or azide (B81097) could be incorporated, enabling the probe to be covalently linked to its target protein for identification and pulldown experiments. The development of such probes derived from the this compound scaffold could provide valuable tools for basic research in cell biology and biochemistry. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
